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Executive Summary
Iadademstat (ORY-1001), a potent and selective inhibitor of the epigenetic enzyme Lysine-

Specific Demethylase 1 (LSD1/KDM1A), is emerging as a promising therapeutic agent in the

treatment of Acute Myeloid Leukemia (AML). By targeting both the enzymatic and scaffolding

functions of LSD1, iadademstat induces differentiation of leukemic blasts and has

demonstrated significant anti-leukemic activity in preclinical and clinical studies. This technical

guide provides an in-depth overview of the core research on iadademstat in AML, including its

mechanism of action, a summary of key preclinical and clinical data, detailed experimental

methodologies, and a visual representation of the relevant biological pathways.

Mechanism of Action: Reversing the Differentiation
Block in AML
Iadademstat is a small oral molecule that acts as a covalent and highly selective inhibitor of

LSD1.[1] In AML, a significant aspect of the oncogenic program is maintained by the interaction

between LSD1 and the transcription factor GFI-1.[1] This interaction, facilitated by the SNAG

domain of GFI-1, is crucial for the repression of genes that promote myeloid differentiation.

Iadademstat's dual mechanism of action is central to its therapeutic effect:
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Enzymatic Inhibition: Iadademstat covalently binds to the FAD cofactor in the catalytic center

of LSD1, inhibiting its demethylase activity. This leads to an accumulation of permissive

histone marks, such as H3K4me2, at the promoter regions of myeloid differentiation-

associated genes.

Scaffolding Disruption: The binding of iadademstat to LSD1 sterically hinders the interaction

between LSD1 and GFI-1.[1] This uncoupling of the LSD1/GFI-1 complex disrupts the

transcriptional repressor machinery, leading to the expression of genes that drive the

differentiation of leukemic blasts into mature myeloid cells.[1]

This process ultimately reduces the leukemic stem cell capacity and proliferation of AML cells.

[1]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by iadademstat and a

typical experimental workflow for its evaluation.
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Iadademstat's dual inhibition of LSD1's enzymatic and scaffolding functions.
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A generalized workflow for the preclinical and clinical evaluation of iadademstat in AML.

Preclinical Data
Preclinical studies have established the potent anti-leukemic activity of iadademstat in various

AML models.
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Assay Model Key Findings Reference

In Vitro Proliferation
AML cell lines (e.g.,

MV4-11)

Iadademstat inhibits

proliferation with

subnanomolar cellular

activity.

Maes et al., 2018

Differentiation AML cell lines

Induces a

monocyte/macrophag

e differentiation gene

signature and

expression of

differentiation markers

like CD11b.

Maes et al., 2018

Colony Formation
MLL-translocated AML

cell lines

Demonstrates potent

activity in colony

formation assays.

Maes et al., 2018

In Vivo Efficacy AML xenograft model
Reduces tumor

growth.
Maes et al., 2018

In Vivo Survival
T-cell acute leukemia

PDX model
Extends survival. Maes et al., 2018

Clinical Trial Data
Iadademstat has been evaluated in several clinical trials, both as a monotherapy and in

combination with other agents, demonstrating a manageable safety profile and promising

efficacy.

Phase I First-in-Human Monotherapy Trial
(Relapsed/Refractory AML)
This trial established the safety, pharmacokinetics (PK), pharmacodynamics (PD), and

preliminary anti-leukemic activity of iadademstat as a single agent.
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Parameter Value Reference

Patient Population
41 patients with

relapsed/refractory AML
Salamero et al., 2020

Dose Escalation Cohort 27 patients Salamero et al., 2020

Extension Cohort 14 patients Salamero et al., 2020

Recommended Phase 2 Dose

(RP2D)
140 µg/m²/day Salamero et al., 2020

Clinical Activity

Reductions in blood and bone

marrow blast percentages;

induction of blast cell

differentiation, particularly in

patients with MLL

translocations. One complete

remission with incomplete

count recovery (CRi) was

observed.

Salamero et al., 2020

Safety Profile

Generally well-tolerated. Most

common adverse events were

myelosuppression, infections,

asthenia, mucositis, and

diarrhea.

Salamero et al., 2020

Phase IIa ALICE Trial (Iadademstat + Azacitidine in
Newly Diagnosed, Unfit Elderly AML)
This ongoing trial is evaluating the combination of iadademstat with the standard-of-care

hypomethylating agent azacitidine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Reference

Patient Population

36 elderly patients with newly

diagnosed AML ineligible for

intensive chemotherapy

Oryzon Genomics

Treatment Regimen

Iadademstat (90 μg/m² per

day, 5 days on/2 days off) +

Azacitidine (75 mg/m² for 7 of

28 days)

Oryzon Genomics

Overall Response Rate (ORR) 81% in evaluable patients Oryzon Genomics[1]

Complete Remission (CR/CRi) 64% of responders Oryzon Genomics[1]

Partial Remission (PR) 36% of responders Oryzon Genomics[1]

Measurable Residual Disease

(MRD) Negativity

82% of evaluable CR/CRi

patients
ASH-2022 Presentation

Median Overall Survival (OS)

for CR/CRi patients
~14.3 months ASH-2022 Presentation

Safety Profile

Manageable, with the most

frequent treatment-related

adverse events being

thrombocytopenia,

neutropenia, and anemia.

The Lancet Haematology,

2024

Ongoing and Future Combination Trials
Iadademstat is being investigated in several other combination settings:

FRIDA Trial (Phase Ib): Iadademstat in combination with gilteritinib in patients with

relapsed/refractory AML with FLT3 mutations.[1]

Phase I Trial: Iadademstat in combination with venetoclax and azacitidine in newly

diagnosed AML patients.[2]

Experimental Protocols
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This section outlines the general methodologies for key experiments cited in iadademstat

research. For detailed, step-by-step protocols, researchers should refer to the supplementary

materials of the cited publications.

In Vitro Assays
Cell Lines and Culture: AML cell lines (e.g., MV4-11, THP-1, MOLM-13) are cultured in

appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

Proliferation and Viability Assays:

Method: Cells are seeded in 96-well plates and treated with a range of iadademstat

concentrations. Cell viability is assessed at various time points using assays such as MTS

or CellTiter-Glo.

Data Analysis: IC50 values are calculated from dose-response curves.

Apoptosis Assays:

Method: Treated cells are stained with Annexin V and propidium iodide (PI) and analyzed

by flow cytometry to quantify early and late apoptotic populations.

Differentiation Assays:

Method: The expression of myeloid differentiation markers (e.g., CD11b, CD14, CD86) is

measured by flow cytometry after treatment with iadademstat.

Gating Strategy: Blasts are typically identified based on CD45/side scatter characteristics,

and then the expression of differentiation markers on the blast population is quantified.

Mechanistic Studies
Co-Immunoprecipitation (Co-IP):

Objective: To investigate the interaction between LSD1 and GFI1.

Method: Nuclear extracts from AML cells are incubated with an antibody against either

LSD1 or GFI1. The immune complexes are captured, and the presence of the interacting
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protein is detected by Western blotting.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq):

Objective: To map the genome-wide localization of histone modifications (e.g., H3K4me2,

H3K9me2) and transcription factors.

Method: Chromatin from iadademstat-treated and control cells is cross-linked, sheared,

and immunoprecipitated with antibodies against the target protein or histone mark. The

enriched DNA is then sequenced.

Data Analysis: Sequencing reads are aligned to the reference genome, and peaks are

called to identify regions of enrichment.

RNA Sequencing (RNA-seq):

Objective: To profile gene expression changes upon iadademstat treatment.

Method: RNA is extracted from treated and control cells, and libraries are prepared for

high-throughput sequencing.

Data Analysis: Reads are aligned to the reference transcriptome, and differential gene

expression analysis is performed to identify up- and down-regulated genes and pathways.

In Vivo Studies
Patient-Derived Xenograft (PDX) Models:

Method: Primary AML patient cells are engrafted into immunodeficient mice (e.g., NSG).

Once engraftment is established, mice are treated with iadademstat or vehicle control.

Efficacy Assessment: Disease burden is monitored by measuring the percentage of

human CD45+ cells in the peripheral blood or bone marrow. Survival is also a key

endpoint.

Clinical Trial Methodologies
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Pharmacokinetics (PK): Plasma concentrations of iadademstat are measured at various time

points using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Pharmacodynamics (PD): Target engagement and biological activity are assessed by

measuring changes in biomarkers in patient samples (e.g., gene expression changes in

peripheral blood mononuclear cells).

Measurable Residual Disease (MRD) Assessment:

Method: Multi-parameter flow cytometry is used to detect the presence of rare leukemic

cells in the bone marrow of patients in remission.

Approach: A leukemia-associated immunophenotype (LAIP) is identified at diagnosis, and

this aberrant phenotype is monitored during and after treatment.

Conclusion
Iadademstat dihydrochloride represents a novel and promising therapeutic strategy for AML.

Its unique dual mechanism of action, which both inhibits the enzymatic activity of LSD1 and

disrupts its scaffolding function, leads to the differentiation of leukemic blasts. Clinical data,

particularly from the ALICE trial, have demonstrated encouraging response rates and a

manageable safety profile when combined with azacitidine in elderly, unfit AML patients.

Ongoing and future studies will further elucidate the full potential of iadademstat in various AML

patient populations and combination regimens. The detailed experimental methodologies

provided in this guide are intended to support further research and development in this exciting

area of oncology.
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To cite this document: BenchChem. [Iadademstat Dihydrochloride in Acute Myeloid
Leukemia (AML) Research: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b609777#iadademstat-dihydrochloride-in-acute-
myeloid-leukemia-aml-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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